molecular formula C22H30ClN5O4 B13472661 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B13472661
M. Wt: 464.0 g/mol
InChI Key: DDZVHCLAUQBHLV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the 2-oxabicyclo[2.2.2]octane moiety adds to its structural uniqueness and potential biological activity.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride involves multiple steps. The key synthetic route includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for incorporating the 2-oxabicyclo[2.2.2]octane core into the structure. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include molecular iodine for iodocyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2-oxabicyclo[2.2.2]octane moiety may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar compounds include those with quinazoline cores or 2-oxabicyclo[2.2.2]octane moieties. Examples are:

The uniqueness of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride lies in its combined structural features, which offer potential advantages in drug design and other applications.

Properties

Molecular Formula

C22H30ClN5O4

Molecular Weight

464.0 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-oxabicyclo[2.2.2]octan-1-yl)methanone;hydrochloride

InChI

InChI=1S/C22H29N5O4.ClH/c1-29-17-11-15-16(12-18(17)30-2)24-21(25-19(15)23)27-9-7-26(8-10-27)20(28)22-5-3-14(4-6-22)13-31-22;/h11-12,14H,3-10,13H2,1-2H3,(H2,23,24,25);1H

InChI Key

DDZVHCLAUQBHLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CCC(CC4)CO5)N)OC.Cl

Origin of Product

United States

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